molecular formula C12H11N3O3S B2494828 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide CAS No. 686281-57-2

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide

Cat. No. B2494828
CAS RN: 686281-57-2
M. Wt: 277.3
InChI Key: MYARLIGRFLDRPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide and similar compounds often involves multi-step chemical processes that leverage the reactivity of benzothiazole derivatives. For instance, Chidrawar et al. (2017) discussed the synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide, highlighting the versatility of benzothiazole compounds in synthesis under environmentally friendly conditions (Chidrawar, 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 3-Methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide, is crucial for their chemical functionality. Boča et al. (2011) provided a comprehensive review of the chemistry and properties of benzothiazole compounds, emphasizing the significance of molecular structure in determining their chemical reactivity and interaction with biological systems (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, contributing to their wide range of applications. The work by Sadowski and Kula (2024) on nitro-functionalized analogues of 1,3-butadiene, including discussions on chemical transformations and biological activity, provides insight into the reactivity of such compounds (Sadowski & Kula, 2024).

Physical Properties Analysis

The physical properties of 3-Methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide, such as solubility, melting point, and stability, are influenced by its molecular structure. Domańska et al. (2016) explored the activity coefficients at infinite dilution of organic solvents in ionic liquids, shedding light on the solubility and interaction of similar compounds in various solvents (Domańska, Wlazło, & Karpińska, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are pivotal for the application of 3-Methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide in various domains. Henary et al. (2013) discussed the synthesis and medical applications of benzothiazole-containing compounds, highlighting the chemical properties that make them suitable for therapeutic uses (Henary, Paranjpe, & Owens, 2013).

Scientific Research Applications

Synthesis and Biological Evaluation

Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties. Studies have shown that specific derivatives exhibit selective cytotoxicity against tumorigenic cell lines, highlighting their potential as cancer therapeutic agents. For example, derivatives designed for improved biological stability without a nitro group demonstrated significant in vivo inhibitory effects on tumor growth, indicating their potential for further development as antitumor agents (Yoshida et al., 2005).

Chemical Transformations and Novel Syntheses

Research on benzothiazole compounds includes the development of novel synthesis methods and chemical transformations. For instance, the condensation reactions and further transformations of these compounds have led to the creation of new heterocyclic structures, which could have various applications in medicinal chemistry and drug design. These studies not only contribute to the chemistry of benzothiazoles but also to the broader field of heterocyclic chemistry, offering new routes to complex molecules (El’chaninov et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives have also been explored for their antimicrobial and anti-inflammatory properties. The modification of the benzothiazole structure, through the introduction of various substituents, has been shown to enhance these biological activities. This suggests the potential of benzothiazole derivatives in developing new antimicrobial and anti-inflammatory agents, which could address the growing concern of antibiotic resistance and inflammatory diseases (Makwana & Baldaniya, 2016).

Applications in Imaging and Marker Development

Furthermore, benzothiazole derivatives have been investigated for their applications in imaging and as markers for biological processes. For instance, radioiodinated nitroimidazole-based benzothiazole derivatives have been evaluated as tumor hypoxia markers, demonstrating their potential in noninvasive imaging techniques for cancer diagnosis and treatment monitoring. Such applications underline the versatility of benzothiazole derivatives in both therapeutic and diagnostic domains (Li et al., 2005).

properties

IUPAC Name

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-7(2)5-11(16)14-12-13-9-4-3-8(15(17)18)6-10(9)19-12/h3-6H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYARLIGRFLDRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide

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